molecular formula C10H12N2O3 B2378000 N-isopropyl-2-nitrobenzamide CAS No. 947-79-5

N-isopropyl-2-nitrobenzamide

Cat. No.: B2378000
CAS No.: 947-79-5
M. Wt: 208.217
InChI Key: ZJMWYEHEWWSKQV-UHFFFAOYSA-N
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Description

N-isopropyl-2-nitrobenzamide is a chemical compound with the molecular formula C10H12N2O3 . It has a molecular weight of 208.21 g/mol . The IUPAC name for this compound is 2-nitro-N-propan-2-ylbenzamide .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzamide core with a nitro group at the 2-position and an isopropyl group attached to the nitrogen atom . The InChI representation of the molecule is InChI=1S/C10H12N2O3/c1-7(2)11-10(13)8-5-3-4-6-9(8)12(14)15/h3-7H,1-2H3,(H,11,13) . The canonical SMILES representation is CC(C)NC(=O)C1=CC=CC=C1N+[O-] .


Physical and Chemical Properties Analysis

This compound has several computed properties. It has a molecular weight of 208.21 g/mol, an XLogP3 of 1, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 2 . Its exact mass and monoisotopic mass are both 208.08479225 g/mol . The topological polar surface area is 74.9 Ų, and it has a heavy atom count of 15 .

Scientific Research Applications

  • Fluorescence Emission Interactions with Metal Ions :

    • N-(methylthiazol-2-yl)nitrobenzamide, a similar compound to N-isopropyl-2-nitrobenzamide, shows selective fluorescence emission reduction when interacting with specific metal ions like Cu²⁺, Fe²⁺, and Fe³⁺. This characteristic can be used for the detection of these ions, particularly iron ions, in various applications (Phukan, Goswami, & Baruah, 2015).
  • Solubility in Various Solvents :

    • Research on p-nitrobenzamide, closely related to this compound, explores its solubility in different solvents. Such studies are crucial for understanding how this compound behaves in various chemical environments, which is essential for its application in synthesis and formulation (Yuan, Zheng, Zhao, & Kong, 2019).
  • Different Framework Structures of Isomeric Compounds :

    • Isomeric N-(iodophenyl)nitrobenzamides, which are structurally similar to this compound, form diverse three-dimensional framework structures. Understanding these structures is vital for the development of new materials and pharmaceuticals (Wardell, Low, Skakle, & Glidewell, 2006).
  • Preparation of Heterocyclic Compounds :

    • This compound derivatives can be used in the synthesis of heterocyclic compounds, such as quinazolin-4(3H)-ones. These syntheses are important for the development of new pharmaceutical compounds and materials (Romero, Salazar, & López, 2013).
  • Vibrational Spectrum Analysis in Hydrogen Bonding Studies :

    • The vibrational spectrum of hydrogen bonds in compounds like 2-hydroxy-5-nitrobenzamide, which is related to this compound, has been studied using Car-Parrinello molecular dynamics simulation. These studies are significant for understanding molecular interactions in pharmaceuticals and materials science (Brela et al., 2012).
  • Synthesis and Characterization of Metal Complexes :

Properties

IUPAC Name

2-nitro-N-propan-2-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-7(2)11-10(13)8-5-3-4-6-9(8)12(14)15/h3-7H,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJMWYEHEWWSKQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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